molecular formula C13H8Cl2OS B2483413 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one CAS No. 96583-49-2

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one

Cat. No. B2483413
CAS RN: 96583-49-2
M. Wt: 283.17
InChI Key: NIHJQGCDODCOQA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one, also known as Clomazone, is a herbicide used to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazoles and is classified as a group C herbicide by the United States Environmental Protection Agency (EPA).

Scientific Research Applications

  • Molecular Structure and Spectroscopic Analysis : This compound has been synthesized and characterized, with studies focusing on its molecular structure using techniques like FT-IR, FT-Raman, and UV–Vis spectroscopy. The analyses provide insights into its structural properties and vibrational wavenumbers, contributing to a deeper understanding of its chemical behavior (Thamarai et al., 2020).

  • Nonlinear Optical Properties : Research has shown that this compound exhibits notable nonlinear optical (NLO) properties. These properties are important for applications in photonics and optoelectronics. The first hyperpolarizability of a related compound has been found to be significantly higher than that of standard NLO materials, indicating potential for advanced optical applications (Najiya et al., 2014).

  • Crystallographic Studies : Crystal structure analysis of derivatives of this compound has been conducted, revealing details about the spatial arrangement of molecules, dihedral angles, and intermolecular interactions. This information is crucial for understanding the compound's properties and potential applications in material science (Jasinski et al., 2009).

  • Antimicrobial and Antifungal Activity : Some derivatives have been evaluated for their antimicrobial properties. Interestingly, certain compounds have shown significant antifungal activity, which could be of interest in the development of new antifungal agents (Pant et al., 2008).

  • Electrochemical and Photochromic Behavior : Studies have investigated the electrochemical properties and photochromic behavior of derivatives, which are relevant for their use in photoresponsive materials. These properties are influenced by the position of substituent atoms in the molecular structure (Fan et al., 2008).

  • Potential in Organic Semiconductor Devices : The charge transport properties of certain derivatives have been explored, suggesting their potential as materials in organic semiconductor devices. This includes insights into electron and hole transport mechanisms (Shkir et al., 2019).

  • Hirshfeld Surface Analysis : Some studies have utilized Hirshfeld surface analysis to quantify intermolecular interactions in the crystal structures of derivatives. This analysis helps in understanding the molecular packing and its implications for material properties (Murthy et al., 2018).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2OS/c14-10-4-1-9(2-5-10)3-6-11(16)12-7-8-13(15)17-12/h1-8H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHJQGCDODCOQA-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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